3-chloro-1-ethyl-4-nitro-1H-pyrazole
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Overview
Description
3-chloro-1-ethyl-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of chlorine, ethyl, and nitro groups in this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-chloro-1-ethyl-4-nitro-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of hydrazine derivatives with acetylenic ketones . Another method includes the use of terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
3-chloro-1-ethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the removal of the nitro group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3-chloro-1-ethyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-1-ethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine and ethyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
3-chloro-1-ethyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:
- 3-chloro-1-methyl-4-nitro-1H-pyrazole
- 3-chloro-1-ethyl-5-nitro-1H-pyrazole
- 3-chloro-1-ethyl-4-amino-1H-pyrazole
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
3-chloro-1-ethyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-8-3-4(9(10)11)5(6)7-8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIFOUWLJKJLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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